![molecular formula C14H19NO2S B2755561 2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2097931-90-1](/img/structure/B2755561.png)
2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound that belongs to the category of synthetic cathinones. It is also known as 3-MMC or 3-Methylmethcathinone. This compound has gained popularity in recent years due to its psychoactive properties and is often used as a recreational drug. However,
Aplicaciones Científicas De Investigación
Catalysis and Synthesis Applications
- Palladium(II) Complexes in Olefin Methoxycarbonylation : Palladium(II) complexes with certain ligands have been shown to be effective catalysts for the methoxycarbonylation of olefins, producing linear and branched esters, suggesting potential catalytic applications of related compounds (Zulu et al., 2020).
Fluorescent Probes
- Fluorescent Sensors for Zn2+ : Certain small molecular weight fluorescent probes have been developed for detecting Zn(2+), showing chelation-enhanced fluorescence effects. Compounds with similar structures could be explored for their potential as fluorescent sensors (Hagimori et al., 2011).
Material Synthesis
- Conducting Polymers : Research on conducting polymers based on pyrrole derivatives indicates potential applications in creating materials with specific electrical and optical properties. This suggests that related compounds could be useful in material science for developing new conducting polymers (Pandule et al., 2014).
Organic Synthesis
- Synthesis of Pyrrolylpyridines : The synthesis of pyrrolylpyridines from alkynes and isothiocyanates highlights the versatility of pyrrole and pyridine derivatives in organic synthesis, potentially offering a framework for synthesizing a wide range of biologically active and structurally complex molecules (Nedolya et al., 2015).
Environmental and Biological Applications
- Reductive Dechlorination by Microbial Action : Studies on the reductive dechlorination of environmental pollutants by intestinal bacteria suggest potential bioremediation applications of related compounds. Understanding the metabolic pathways involved could inform the development of bioremediation strategies using similar chemicals (Yim et al., 2008).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-17-12-5-3-4-11(8-12)9-14(16)15-7-6-13(10-15)18-2/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVYHCRXOHEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


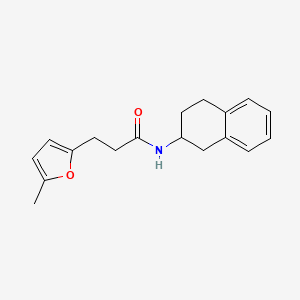
![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2755481.png)
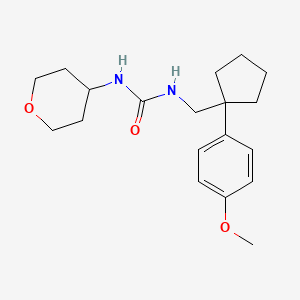

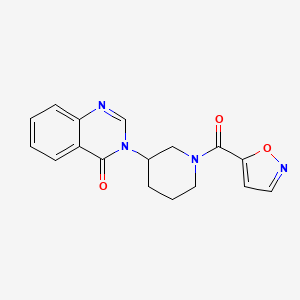
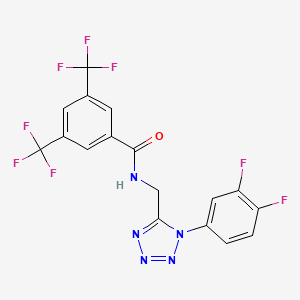
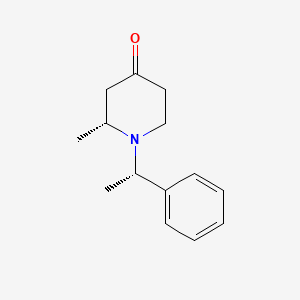
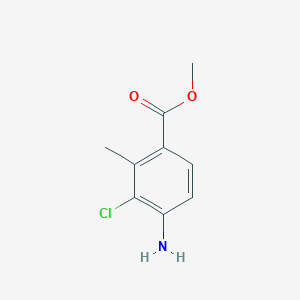
![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2755494.png)
![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)
![1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2755498.png)
